Cas no 1797046-95-7 (7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
![7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797046-95-7x500.png)
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
-
- インチ: 1S/C15H16BrN5O2/c1-7-11(13(17)23)12(9-3-5-10(16)6-4-9)21-15(18-7)19-14(20-21)8(2)22/h3-6,8,12,22H,1-2H3,(H2,17,23)(H,18,19,20)
- InChIKey: SPCDIHJNPKHTGF-UHFFFAOYSA-N
- SMILES: C12N=C(C(O)C)NN1C(C1=CC=C(Br)C=C1)C(C(N)=O)=C(C)N=2
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3412-0017-1mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F3412-0017-5mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F3412-0017-10mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F3412-0017-25mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F3412-0017-75mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 90%+ | 75mg |
$312.0 | 2023-04-26 | |
Life Chemicals | F3412-0017-10μmol |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F3412-0017-20μmol |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F3412-0017-40mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F3412-0017-4mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3412-0017-15mg |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
1797046-95-7 | 15mg |
$133.5 | 2023-09-10 |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideに関する追加情報
Introduction to 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 1797046-95-7)
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 1797046-95-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for various pharmacological studies and clinical trials.
The chemical structure of 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide includes a triazolopyrimidine core with a bromophenyl substituent at the 7-position, a hydroxyethyl group at the 2-position, and a methyl group at the 5-position. These functional groups contribute to the compound's stability and reactivity, making it suitable for various chemical reactions and biological assays.
Recent research has highlighted the potential of triazolopyrimidines in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that triazolopyrimidines exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The bromophenyl substituent in 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is believed to enhance its binding affinity to viral proteins, thereby improving its antiviral efficacy.
In addition to antiviral properties, triazolopyrimidines have shown promise in cancer research. A study published in Cancer Research in 2023 demonstrated that certain triazolopyrimidines can selectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The hydroxyethyl group in 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may play a crucial role in modulating its interaction with these kinases.
The methyl group at the 5-position of the triazolopyrimidine core is another important structural feature of this compound. This group can influence the compound's solubility and bioavailability, which are critical factors for drug development. Research has shown that compounds with improved solubility and bioavailability are more likely to be effective in vivo and have better therapeutic outcomes.
The synthesis of 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core through cyclization reactions and subsequent functionalization with the bromophenyl and hydroxyethyl groups. The synthetic route is well-documented in the literature and can be optimized for large-scale production.
In preclinical studies, 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has demonstrated favorable pharmacokinetic properties. It exhibits good oral bioavailability and a long half-life in animal models. These properties make it an attractive candidate for further development as a potential therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Early results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. Phase II trials are expected to provide more detailed information on its therapeutic potential.
The future prospects for 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are promising. Ongoing research aims to further optimize its structure to enhance its biological activity and reduce potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery and effectiveness.
In conclusion, 7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 1797046-95-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery.
1797046-95-7 (7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) Related Products
- 863512-65-6(3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide)
- 2171683-79-5(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)
- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)
- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)
- 1431963-83-5(3-Chloro-4-(3-methylpiperidin-1-yl)aniline;dihydrochloride)
- 1805025-84-6(Methyl 6-cyano-4-(difluoromethyl)-3-nitropyridine-2-carboxylate)
- 1214325-71-9(2-(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)acetonitrile)
- 1794752-91-2(5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid)




